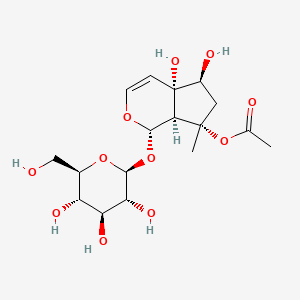

6-Epi-8-O-acetylharpagide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O11 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1 |

InChI Key |

CAFTUQNGDROXEZ-FPARNOHQSA-N |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

6-Epi-8-O-acetylharpagide: A Technical Overview of an Emerging Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epi-8-O-acetylharpagide is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. It is a stereoisomer (epimer) of the more commonly studied 8-O-acetylharpagide, differing in the spatial arrangement at the 6th carbon position. This subtle structural difference can significantly influence its biological profile and therapeutic potential. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, natural sources, and biological activities, while also highlighting areas where further research is needed.

Chemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its study and potential application. Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |

| Molecular Weight | 406.4 g/mol | [1][2] |

| CAS Number | 97169-44-3 | [2][3] |

| IUPAC Name | [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [1] |

| Class | Iridoid Glycoside | [4][5] |

Natural Occurrences and Isolation

This compound has been identified as a natural constituent in a limited number of plant species. Its isolation from these botanical sources is a critical first step for detailed biological evaluation.

Known Natural Sources:

-

Ajuga reptans : This flowering plant from the mint family (Lamiaceae) has been reported to contain this compound.[1]

-

Caryopteris x clandonensis : This hybrid shrub, also in the Lamiaceae family, is another documented source of this iridoid glycoside.[6]

-

Scrophularia spp. : The genus Scrophularia (figworts) is also noted to produce this compound.[3]

Isolation Methodology

While a detailed, standardized protocol for the isolation of this compound is not extensively published, a general workflow can be inferred from the isolation of similar iridoid glycosides. The process typically involves solvent extraction of the plant material followed by chromatographic separation.

Caption: General workflow for the isolation of iridoid glycosides.

Biological Activities and Therapeutic Potential

Preliminary research suggests that this compound may possess a range of biological activities. However, it is crucial to note that much of the available data pertains to its isomer, 8-O-acetylharpagide, or to plant extracts containing a mixture of compounds. Specific quantitative data and detailed mechanistic studies on the pure "6-Epi" isomer are currently limited in the scientific literature.

Potential Anti-inflammatory and Antioxidant Effects

Iridoid glycosides as a class are known for their anti-inflammatory and antioxidant properties.[7] While direct evidence for this compound is scarce, studies on the related compound, 8-O-acetylharpagide, have shown anti-inflammatory effects by inhibiting leukocyte adhesion and migration.[8][9] Furthermore, other iridoids have demonstrated the ability to suppress inflammatory signaling pathways such as MAPK/NF-κB and activate the Nrf2/HO-1 antioxidant response pathway.[10] Future research should aim to quantify the anti-inflammatory and antioxidant capacity of pure this compound, for instance, through IC50 determination in relevant cellular assays.

Potential Neuroprotective Effects

The therapeutic potential of iridoids in neurological disorders is an active area of investigation. Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant activities.[5] While specific studies on the neuroprotective capabilities of this compound are not yet available, the broader class of iridoids has shown promise in this area.

Other Potential Activities

Research on 8-O-acetylharpagide has indicated a wide array of other potential biological activities, including vasoconstrictor, antibacterial, antiviral, and anticancer effects.[8][9][11][12] A study on the anti-breast cancer mechanism of 8-O-acetylharpagide suggested that it may act as a prodrug, with its metabolites modulating the AKT/NF-κB/MMP9 signaling pathway.[8] Whether this compound shares these activities remains to be determined through rigorous experimental evaluation.

Caption: Putative anti-inflammatory signaling pathway modulation by iridoids.

Synthesis

Currently, there is no published chemical synthesis route specifically for this compound. The biosynthesis of the iridoid skeleton in plants is a complex enzymatic process starting from geraniol.[4][13][14] The development of a synthetic pathway would be highly valuable for producing larger quantities of the pure compound for extensive biological and preclinical studies.

Future Directions

The field of research on this compound is still in its infancy. To unlock its full therapeutic potential, future research should focus on the following key areas:

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities (e.g., anti-inflammatory, antioxidant, neuroprotective, anticancer) of the purified compound and to establish dose-response relationships and IC50 values.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and in vivo fate. While pharmacokinetic studies have been conducted on 8-O-acetylharpagide, similar investigations are needed for its epimer.[15]

-

Development of a Synthetic Route: Establishing an efficient and scalable chemical synthesis to ensure a consistent and reliable supply of the pure compound for research and development.

-

Comparative Studies: Performing head-to-head comparisons with its isomer, 8-O-acetylharpagide, to understand how the stereochemistry at the C-6 position influences biological activity.

Conclusion

This compound represents an intriguing natural product with potential for therapeutic applications. While its structural relationship to the more studied 8-O-acetylharpagide provides a basis for expecting a range of biological activities, there is a pressing need for dedicated research on the pure "6-Epi" isomer. The generation of robust quantitative data, detailed experimental protocols, and a deeper understanding of its mechanism of action will be critical for advancing this compound from a natural product of interest to a potential lead for drug development.

References

- 1. This compound | C17H26O11 | CID 21604822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97169-44-3 | XDA16944 [biosynth.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Iridoid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasoconstrictor activity of 8-O-acetylharpagide from Ajuga reptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer chemopreventive activity of an iridoid glycoside, 8-acetylharpagide, from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Iridoid Chemistry: Biosynthesis and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of 8-O-acetylharpagide and harpagide after oral administration of Ajuga decumbens Thunb extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Epi-8-O-acetylharpagide: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epi-8-O-acetylharpagide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. As a stereoisomer of the more extensively studied 8-O-acetylharpagide, it shares a similar chemical framework, suggesting a comparable pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited specific research on this particular epimer, this guide leverages data from its close structural analog, 8-O-acetylharpagide, to infer potential biological activities and mechanisms of action, particularly its anti-inflammatory effects through the modulation of key signaling pathways. All data pertaining to 8-O-acetylharpagide is explicitly identified.

Chemical Structure and Properties

This compound is characterized by a core iridoid structure, a cyclopentanopyran skeleton, attached to a glucose molecule and an acetyl group. Its stereochemistry at the C-6 position distinguishes it from its isomer, 8-O-acetylharpagide.

Chemical Structure:

-

IUPAC Name: [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate[1]

-

SMILES: CC(=O)O[C@]1(C)C--INVALID-LINK--[C@]2(O)C=CO--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O">C@H[C@H]12

-

3D Conformer: A three-dimensional representation of the molecule is available on PubChem (CID 21604822)[1].

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 97169-44-3 | [1] |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1] |

| Molecular Weight | 406.4 g/mol | [1] |

| Melting Point | 166.2 °C | Biosynth |

| Boiling Point | 607.23 °C | Biosynth |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is scarce. However, extensive research on its isomer, 8-O-acetylharpagide, suggests potent anti-inflammatory, antioxidant, and potential anticancer properties. It is plausible that this compound exhibits similar activities due to its structural similarity.

Anti-inflammatory Activity (inferred from 8-O-acetylharpagide)

8-O-acetylharpagide has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Quantitative Data on Inhibitory Activity (Data for related compounds):

| Compound | Target | Assay System | IC₅₀ | Source |

| Xanthorrhizol | COX-2 | LPS-activated RAW 264.7 cells | 0.2 µg/mL | J Environ Pathol Toxicol Oncol. 2002;21(2):141-8 |

| Xanthorrhizol | iNOS | LPS-activated RAW 264.7 cells | 1.0 µg/mL | J Environ Pathol Toxicol Oncol. 2002;21(2):141-8 |

| Dexamethasone | COX-2 | IL-1 stimulated human articular chondrocytes | 0.0073 µM | J Rheumatol. 1999 May;26(5):1123-7 |

| Indomethacin | COX-1 | Human articular chondrocytes | 0.063 µM | J Rheumatol. 1999 May;26(5):1123-7 |

| Indomethacin | COX-2 | IL-1 stimulated human articular chondrocytes | 0.48 µM | J Rheumatol. 1999 May;26(5):1123-7 |

Signaling Pathways

The proposed anti-inflammatory mechanism of action, based on studies of related iridoid glycosides and anti-inflammatory compounds, involves the modulation of the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

-

Description: The NF-κB pathway is a crucial regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS and COX-2.

-

Proposed Action of this compound: It is hypothesized that this compound, similar to its isomer, inhibits the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

-

Description: The MAPK pathway is another critical signaling cascade involved in inflammation. Extracellular stimuli can activate a series of protein kinases, including ERK, JNK, and p38 MAPK, which in turn can activate transcription factors that regulate the expression of inflammatory genes.

-

Proposed Action of this compound: It is suggested that this compound may inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

Experimental Protocols

Isolation of 8-O-acetylharpagide from Ajuga bracteosa (as a proxy)

This protocol describes the isolation of the closely related 8-O-acetylharpagide and can serve as a methodological basis.

Caption: General workflow for iridoid glycoside isolation.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement: Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

This compound is an iridoid glycoside with a well-defined chemical structure. While direct biological data for this specific epimer is limited, the extensive research on its isomer, 8-O-acetylharpagide, strongly suggests its potential as an anti-inflammatory agent. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators.

Future research should focus on the following areas:

-

Isolation and Purification: Development of a specific and efficient protocol for the isolation of this compound to obtain sufficient quantities for biological testing.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of the anti-inflammatory, antioxidant, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Stereochemistry-Activity Relationship: Comparative studies between this compound and 8-O-acetylharpagide to understand the impact of stereochemistry on biological activity.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The inferred biological activities, based on its close structural analog, highlight its potential as a lead compound for the development of novel therapeutics. Further dedicated research is essential to fully unlock the pharmacological potential of this natural product.

References

Natural Sources of 6-Epi-8-O-acetylharpagide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the iridoid glycoside 6-Epi-8-O-acetylharpagide and its closely related isomer, 8-O-acetylharpagide. Due to the common ambiguity in stereochemical assignment in the existing literature, this document will cover sources of 8-O-acetylharpagide, with specific notations where the 6-Epi configuration is suggested. This guide is intended for researchers, scientists, and professionals in drug development interested in the extraction, quantification, and biological activities of this compound.

Principal Natural Sources

8-O-acetylharpagide and its stereoisomers are predominantly found in plant families such as Lamiaceae and Pedaliaceae. While many studies identify the compound as 8-O-acetylharpagide without specifying the stereochemistry at the C-6 position, commercial sources suggest that Harpagophytum procumbens (Devil's Claw) is a primary source of the 6-Epi isomer.

Key plant genera identified as sources include:

-

Ajuga : Various species within this genus, including Ajuga reptans, Ajuga decumbens, Ajuga bracteosa, and Ajuga pyramidalis, are reported to contain 8-O-acetylharpagide.[1][2] It is a major iridoid constituent in these plants.

-

Melittis : Melittis melissophyllum (Bastard balm) has been shown to accumulate significant quantities of 8-O-acetylharpagide in its shoot cultures.

-

Harpagophytum : While direct confirmation in primary literature is limited, commercial suppliers indicate Harpagophytum procumbens as a source of this compound. This plant is well-known for other iridoid glycosides like harpagoside.

-

Leonurus : Leonurus japonicus (Chinese motherwort) is another potential source, known to contain a variety of iridoid glycosides.

Quantitative Data

The concentration of 8-O-acetylharpagide can vary significantly based on the plant species, the part of the plant analyzed, and cultivation conditions. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of 8-O-acetylharpagide in Melittis melissophyllum Agitated Shoot Cultures

| Treatment Condition | Plant Material | 8-O-acetylharpagide Content (mg/100 g Dry Weight) | Reference |

| Control Culture | Biomass | ~50 | [3] |

| L-Phenylalanine and Methyl Jasmonate | Biomass (after 2 days) | 138 | [3] |

| L-Phenylalanine, Methyl Jasmonate, and Ethephon | Biomass and Medium (after 8 days) | 255.4 | [3] |

| Soil-grown Plant | Leaves | 37.9 | [3] |

Table 2: Quantitative Analysis of 8-O-acetylharpagide in Ajuga Species

| Species | Plant Part | Method | 8-O-acetylharpagide Content | Reference |

| Ajuga genevensis | Aerial Parts | HPLC/MS | Present (Major iridoid) | [4] |

| Ajuga chamaepitys | Aerial Parts | HPLC/MS | Present (Major iridoid) | [4] |

| Ajuga laxmannii | Aerial Parts | HPLC/MS | Present (Major iridoid) | [4] |

| Ajuga decumbens | Whole Plant | Not Specified | Approx. 35% of total iridoid glycosides | [1] |

Experimental Protocols

This section details common methodologies for the extraction, isolation, and quantification of 8-O-acetylharpagide from plant materials.

Extraction and Isolation

A general workflow for the extraction and isolation of 8-O-acetylharpagide is presented below.

Protocol Details:

-

Extraction: Dried and powdered plant material (e.g., aerial parts) is typically extracted with methanol, often at room temperature or under reflux. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[5]

-

Solvent Partitioning: The crude extract is often suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The iridoid glycosides, being polar, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a mobile phase gradient of chloroform and methanol. Reversed-phase (e.g., C18) chromatography may also be employed.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically with a C18 column and a mobile phase of methanol/water or acetonitrile/water.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of 8-O-acetylharpagide in plant extracts.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.

Sample Preparation:

-

A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.22 µm syringe filter before injection into the UPLC system.

Biological Activity and Signaling Pathway

Iridoid glycosides, including 8-O-acetylharpagide and its derivatives, are known for their potent anti-inflammatory properties.[1] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of 8-O-acetylharpagide.

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory mediators. 8-O-acetylharpagide is thought to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[6]

References

- 1. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review [frontiersin.org]

- 5. pjsir.org [pjsir.org]

- 6. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 6-Epi-8-O-acetylharpagide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-epi-8-O-acetylharpagide, an iridoid of interest for its potential pharmacological activities. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its formation, drawing upon current knowledge of iridoid biosynthesis. Quantitative data, detailed experimental protocols, and pathway visualizations are included to support further research and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general iridoid biosynthetic pathway, originating from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The proposed pathway can be divided into three main stages: formation of the iridoid scaffold, modification to the harpagide backbone, and final tailoring steps.

Stage 1: Formation of the Iridoid Scaffold

The initial steps involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), which is then converted to the central iridoid precursor, nepetalactol.

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are combined by GPP synthase (GPPS) to produce GPP.

-

Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to yield geraniol.

-

Hydroxylation of Geraniol: Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

-

Oxidation of 8-Hydroxygeraniol: 8-hydroxygeraniol oxidoreductase (HGO) catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Reductive Cyclization: Iridoid synthase (ISY) mediates the reductive cyclization of 8-oxogeranial to form the core iridoid structure, nepetalactol. This step is a key branch point in iridoid biosynthesis.

Stage 2: Formation of the Harpagide Backbone

Following the formation of nepetalactol, a series of enzymatic modifications, including oxidation, glycosylation, and hydroxylation, are proposed to form harpagide. While the exact sequence and enzymes are not fully elucidated for this specific compound, based on known iridoid biosynthetic pathways, the following steps are likely.

-

Oxidation of Nepetalactol: An iridoid oxidase (IO) likely oxidizes nepetalactol to 7-deoxyloganetic acid.

-

Glycosylation: A UDP-glycosyltransferase (UGT) catalyzes the glycosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

Hydroxylation: 7-deoxyloganic acid hydroxylase (DLH) hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Further Modifications to Harpagide: The conversion of a loganin-like intermediate to the specific structure of harpagide likely involves further hydroxylation and potentially other modifications, although the specific enzymes are yet to be characterized.

Stage 3: Final Tailoring Steps to this compound

The final steps involve the acetylation of the harpagide backbone and a key epimerization reaction.

-

Acetylation: An acetyltransferase is responsible for the transfer of an acetyl group to the 8-hydroxyl position of harpagide, forming 8-O-acetylharpagide.

-

Epimerization: A putative epimerase is proposed to catalyze the conversion of 8-O-acetylharpagide to its C-6 epimer, this compound. The specific enzyme responsible for this stereochemical modification in iridoid biosynthesis is an area for further investigation.

Quantitative Data

Quantitative analysis of harpagide and its derivatives is crucial for understanding their accumulation in plant tissues and for quality control. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common method for quantification.

| Compound | Plant Species | Tissue/Culture Condition | Concentration (mg/100g DW) | Reference |

| Harpagide | Melittis melissophyllum | Agitated shoot culture (Control) | ~25 | [1] |

| Harpagide | Melittis melissophyllum | Agitated shoot culture + L-Phe and Eth (8 days) | 619 | [1] |

| 8-O-acetylharpagide | Melittis melissophyllum | Agitated shoot culture (Control) | ~53 | [1] |

| 8-O-acetylharpagide | Melittis melissophyllum | Agitated shoot culture + L-Phe, MeJa, Eth (8 days) | 255.4 | [1] |

Experimental Protocols

Iridoid Extraction from Plant Material for UPLC-MS Analysis

This protocol is a general guideline for the extraction of iridoids from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

UPLC vials

Procedure:

-

Weigh approximately 100 mg of fresh or 20 mg of lyophilized plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

Store the vial at -20°C until analysis.

UPLC-MS/MS Analysis of Harpagide and its Derivatives

This protocol provides a general framework for the analysis of harpagide and its acetylated forms.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte should be determined using authentic standards. For example:

-

Harpagide: m/z 363.1 -> 201.0

-

8-O-acetylharpagide: m/z 405.1 -> 345.1 (loss of acetic acid)

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

Virus-Induced Gene Silencing (VIGS) for Functional Characterization of Biosynthetic Genes

VIGS is a powerful technique for the transient knockdown of gene expression to study gene function in plants. The following is a generalized protocol that can be adapted for Lamiaceae species.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

TRV-based VIGS vectors (pTRV1 and pTRV2).

-

Target plant species.

-

Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Syringes without needles.

Procedure:

-

Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and pTRV2 constructs into separate A. tumefaciens cultures.

-

Culture Preparation: Grow overnight cultures of Agrobacterium containing pTRV1 and pTRV2. Pellet the cells by centrifugation and resuspend in infiltration medium to an OD₆₀₀ of 1.0.

-

Co-infiltration: Mix equal volumes of the pTRV1 and pTRV2 cultures.

-

Infiltration: Infiltrate the abaxial side of the leaves of 3-4 week old plants using a needleless syringe.

-

Incubation: Grow the plants for 2-3 weeks under controlled conditions to allow for silencing to spread.

-

Analysis: Harvest tissues from silenced and control plants for gene expression analysis (qRT-PCR) and metabolite analysis (UPLC-MS/MS) to assess the effect of gene knockdown on the biosynthesis of this compound.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Regulatory Signaling Pathway

Caption: Jasmonic acid signaling pathway regulating iridoid biosynthesis.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for VIGS-based gene function analysis.

References

Unveiling the Therapeutic Potential of 6-Epi-8-O-acetylharpagide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epi-8-O-acetylharpagide, an iridoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of its pharmacological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Biological Activities of this compound

Extensive research has demonstrated that this compound possesses a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, antipyretic, antispasmodic, and cardiotonic effects.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of this compound, particularly against breast cancer. Studies have revealed that this compound acts as a prodrug, being metabolized into active forms, primarily M3 and M5, which then exert their cytotoxic effects.[1][2] The primary mechanism of action involves the downregulation of the PI3K/AKT/NF-κB/MMP9 signaling pathway.[1][2] This pathway is crucial for cancer cell proliferation, survival, and metastasis. The metabolites of this compound have been shown to have a strong binding affinity for key proteins in this pathway, including AKT1, MMP9, and STAT3.[1][2]

Quantitative Data Summary: Anti-Cancer and Related Activities

| Activity | Assay | Test System | Result | Reference |

| Ecdysteroid Agonist Activity | Transactivation assay with β-galactosidase reporter | Drosophila Kc cells | EC50: 22 µM | [3] |

Anti-inflammatory and Antipyretic Activities

This compound has demonstrated notable anti-inflammatory and antipyretic properties. The release of prostaglandin E2 (PGE2), a key mediator of inflammation and fever, is inhibited by this compound.[4] In vivo studies using a yeast-induced pyrexia model in rats have shown that a dose of 500 mg/kg can produce a significant antipyretic effect.[5]

Quantitative Data Summary: Antipyretic Activity

| Activity | Test System | Effective Dose | Reference |

| Antipyretic | Yeast-induced pyrexia in rats | 500 mg/kg | [5] |

Antimicrobial Activity

The compound exhibits both antibacterial and antifungal properties. It has been shown to be active against various pathogenic bacteria and fungi.

Quantitative Data Summary: Antibacterial Activity

| Bacterial Strain | Method | Result | Reference |

| Escherichia coli | MIC Determination | MIC: 8 mg/mL | |

| Staphylococcus aureus | MIC Determination | MIC: 16 mg/mL | |

| Pseudomonas aeruginosa | MIC Determination | MIC: 16 mg/mL | |

| Bacillus anthracis | Agar Well Diffusion | Zone of Inhibition: Active at 100-250 µg/ml | [5] |

Antispasmodic and Cardiotonic Activities

This compound has also been found to possess antispasmodic and cardiotonic effects. In isolated ileum and rabbit heart preparations, a concentration of 100 µg/ml was shown to be effective.[5]

Quantitative Data Summary: Antispasmodic and Cardiotonic Activities

| Activity | Test System | Effective Concentration | Reference |

| Antispasmodic | Isolated guinea pig ileum | 100 µg/ml | [5] |

| Cardiotonic | Isolated rabbit heart | 100 µg/ml | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology: The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Microtiter Plates: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific bacterial strain.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Yeast-Induced Pyrexia Model in Rats

Objective: To evaluate the antipyretic activity of this compound in an in vivo model.

Methodology:

-

Animal Model: Wistar rats are used for this study.

-

Induction of Pyrexia: A suspension of brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the rats.

-

Temperature Measurement: Rectal temperature is measured before and at regular intervals after the yeast injection to confirm the induction of fever.

-

Drug Administration: this compound or a standard antipyretic drug (e.g., paracetamol) is administered orally or intraperitoneally to the febrile rats. A control group receives the vehicle.

-

Monitoring: Rectal temperature is monitored at regular intervals for several hours after drug administration. The reduction in temperature is calculated and compared between the treated and control groups.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Nitrite Measurement: After an incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Two-Stage Mouse Skin Carcinogenesis Assay

Objective: To evaluate the cancer chemopreventive activity of this compound.

Methodology:

-

Animal Model: SENCAR or ICR mice are commonly used.

-

Initiation: A single topical application of a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA) or a nitric oxide (NO) donor, is applied to the shaved dorsal skin of the mice.[6]

-

Promotion: After a week, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the initiated area, typically twice a week, for a specified duration.[6]

-

Treatment: this compound can be administered topically or systemically before or during the promotion phase to assess its inhibitory effects.

-

Observation and Data Collection: The mice are observed weekly for the appearance, number, and size of skin tumors. The tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are recorded.

-

Analysis: The data from the treated groups are compared with the control group to determine the chemopreventive efficacy of the compound.

Signaling Pathways and Mechanisms of Action

The PI3K/AKT/NF-κB/MMP9 Signaling Pathway in Cancer

The anti-cancer activity of the metabolites of this compound is primarily attributed to their ability to modulate the PI3K/AKT/NF-κB/MMP9 signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metastasis in many types of cancer.

Caption: PI3K/AKT/NF-κB/MMP9 signaling pathway and inhibition by this compound metabolites.

Experimental Workflow for Evaluating Anti-Cancer Activity

The investigation of the anti-cancer properties of this compound typically follows a multi-step workflow, from in vitro screening to in vivo validation and mechanistic studies.

Caption: General experimental workflow for investigating the anti-cancer activity of this compound.

Conclusion

This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-cancer effects, mediated by its metabolites through the inhibition of the PI3K/AKT/NF-κB/MMP9 signaling pathway, highlight its potential as a lead compound for the development of novel anti-cancer agents. Furthermore, its anti-inflammatory, antipyretic, and antimicrobial properties suggest its utility in treating a variety of other conditions. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this fascinating iridoid glycoside. Further research focusing on detailed dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and clinical trials is essential to fully realize the therapeutic promise of this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Cancer chemopreventive activity of an iridoid glycoside, 8-acetylharpagide, from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Epi-8-O-acetylharpagide (CAS: 97169-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epi-8-O-acetylharpagide is a naturally occurring iridoid glycoside identified in several plant species, including those from the genera Scrophularia, Harpagophytum, and Caryopteris.[1][2] As a stereoisomer of the more extensively studied 8-O-acetylharpagide, this compound belongs to a class of monoterpenoids known for a wide array of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Due to the limited specific research on this particular epimer, this document also extrapolates potential biological activities and mechanisms of action based on studies of the closely related 8-O-acetylharpagide and the broader family of iridoid glycosides. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentanopyran ring system.[3] These compounds are widely distributed in the plant kingdom and are often involved in defense mechanisms.[2] The "6-Epi" designation in its name indicates a difference in the stereochemical configuration at the 6th carbon position compared to its more common isomer, 8-O-acetylharpagide. This subtle structural variation can significantly influence the biological activity of the molecule. While research specifically targeting this compound is sparse, the known pharmacological profiles of related iridoids suggest its potential in several therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 97169-44-3 | [4] |

| Molecular Formula | C₁₇H₂₆O₁₁ | [3] |

| Molecular Weight | 406.4 g/mol | [3] |

| IUPAC Name | [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [3] |

| Appearance | White to off-white powder | Commercially available data |

| Solubility | Soluble in DMSO, Methanol, and other polar organic solvents. | [1] |

| Natural Sources | Scrophularia sp., Harpagophytum sp., Caryopteris x clandonensis, Ajuga reptans | [1][2][3] |

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited. However, based on the extensive research on its isomer, 8-O-acetylharpagide, and other iridoid glycosides, we can infer several potential areas of pharmacological interest.

Anti-inflammatory Activity

Iridoid glycosides isolated from Scrophularia species have demonstrated significant anti-inflammatory effects.[5][6][7] The proposed mechanism for some iridoids involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[5] For instance, certain iridoids have shown to inhibit the activation of NF-κB with IC₅₀ values in the micromolar range.[5] It is plausible that this compound shares this anti-inflammatory potential.

Anticancer Potential

Recent studies on 8-O-acetylharpagide have revealed its potential as an anti-breast cancer agent.[8][9] Research suggests that 8-O-acetylharpagide may act as a prodrug, being metabolized into active forms that can modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[8][9] The metabolites of 8-O-acetylharpagide have been shown to downregulate the AKT/NF-κB/MMP9 signaling axis, thereby inhibiting tumor growth.[8][9]

Caption: Postulated inhibitory effect of 8-O-acetylharpagide metabolites on the PI3K/AKT pathway.

Neuroprotective Effects

Several iridoid glycosides have been investigated for their neuroprotective properties.[10] The mechanisms underlying these effects often involve the modulation of intracellular calcium levels, reduction of reactive oxygen species (ROS), and inhibition of apoptotic pathways. While not directly studied for this compound, this remains a promising area for future research.

Other Potential Activities

The broader class of iridoid glycosides exhibits a wide range of other biological activities, including antimicrobial, antiviral, hepatoprotective, and immunomodulatory effects.[11][12][13] 8-O-acetylharpagide, in particular, has been identified as a nonsteroidal ecdysteroid agonist, suggesting potential applications in insect control.[14]

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of iridoid glycosides from plant material is outlined below.

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

-

Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, to achieve further separation.

-

Purification: Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

Cell Culture:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are then co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation is induced by adding an appropriate stimulus (e.g., TNF-α).

-

Following a further incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

The inhibitory effect of the compound on NF-κB activation is calculated relative to the vehicle-treated control.

Quantitative Data

As of the date of this publication, there is no specific quantitative data (e.g., IC₅₀, EC₅₀, pharmacokinetic parameters) available in the public domain for this compound. The following table presents data for the related compound, 8-O-acetylharpagide, to provide a contextual reference.

| Compound | Assay | Target/Cell Line | Result | Source |

| 8-O-acetylharpagide | Transactivation Assay | Drosophila Kc cells | EC₅₀ = 22 µM | [14] |

| 8-O-acetylharpagide | Pharmacokinetics (in rats, oral) | - | Absolute Bioavailability = 7.7% | [8] |

Future Perspectives

This compound represents an understudied natural product with significant therapeutic potential, inferred from its chemical similarity to other pharmacologically active iridoid glycosides. Future research should focus on:

-

Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total chemical synthesis to enable further biological studies.

-

Biological Screening: A comprehensive evaluation of its biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, through a battery of in vitro and in vivo assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

-

Stereochemistry-Activity Relationship: A direct comparison of the biological activities of this compound and 8-O-acetylharpagide to determine the influence of the C-6 stereocenter on its therapeutic potential.

-

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like characteristics.

Conclusion

This compound is a promising natural product that warrants further investigation by the scientific and drug development communities. While specific data on this compound is currently scarce, the well-documented biological activities of the iridoid glycoside family, and its close relative 8-O-acetylharpagide, provide a strong rationale for its exploration as a potential therapeutic agent. This technical guide serves as a starting point to stimulate and guide future research into the pharmacology and therapeutic applications of this intriguing molecule.

References

- 1. This compound | CAS:97169-44-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 97169-44-3 | XDA16944 [biosynth.com]

- 3. This compound | C17H26O11 | CID 21604822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. Iridoid glycosides isolated from Scrophularia dentata Royle ex Benth. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory glycoterpenoids from Scrophularia auriculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scrophularia Tenuipes Coss and Durieu: Phytochemical Composition and Biological Activities [mdpi.com]

- 8. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Effects of Ethanol Extract Polyscias guilfoylei (EEPG) Against Glutamate Induced Neurotoxicity in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia [mdpi.com]

- 12. pjsir.org [pjsir.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 8-O-acetylharpagide is a nonsteroidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Epi-8-O-acetylharpagide: Molecular Characteristics, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iridoid glycoside 6-Epi-8-O-acetylharpagide, a compound of interest for its potential therapeutic properties. This document details its molecular characteristics, outlines experimental protocols for its isolation, characterization, and bioactivity assessment, and explores its mechanism of action through signaling pathways.

Core Molecular Data

This compound is a natural product found in medicinal plants such as those from the Scrophularia and Harpagophytum genera.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1][2][3][4] |

| Molecular Weight | 406.384 g/mol | [1][2] |

| CAS Number | 97169-44-3 | [1][2] |

| IUPAC Name | [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and bioactivity assessment of this compound and related iridoid glycosides.

Isolation and Purification from Plant Material

The following is a generalized protocol for the extraction and isolation of iridoid glycosides from plant sources like Harpagophytum procumbens.

Workflow for Isolation and Purification

-

Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or 70% ethanol using a Soxhlet apparatus or by refluxing for several hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions.

-

Column Chromatography: The polar fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the different components.

-

Preparative HPLC: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using modern spectroscopic methods.

Workflow for Structural Elucidation

References

- 1. Iridoid glycosides from Harpagophytum procumbens D.C. (devil's claw) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

6-Epi-8-O-acetylharpagide in Ajuga reptans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epi-8-O-acetylharpagide, an iridoid glycoside found in Ajuga reptans (Lamiaceae), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its presence in Ajuga reptans, methodologies for its isolation and quantification, and a summary of its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ajuga reptans, commonly known as bugleweed, is a perennial herbaceous plant that has been traditionally used in folk medicine for various ailments.[1] Modern phytochemical investigations have revealed that A. reptans is a rich source of bioactive secondary metabolites, including iridoid glycosides. Among these, this compound (structurally identical to 8-O-acetylharpagide) is a notable constituent, contributing to the plant's therapeutic properties.[1][2] This document consolidates the current knowledge on this compound from A. reptans, with a focus on its quantitative analysis, experimental protocols, and known biological activities.

Quantitative Data of Iridoid Glycosides in Ajuga reptans

The concentration of this compound and other related iridoid glycosides in Ajuga reptans extracts has been a subject of several studies. The following table summarizes the quantitative data from a representative study.

| Compound | Amount Isolated from 1440 mg of Fraction I (mg)[3] |

| Harpagide | 32.0 |

| 8-O-acetylharpagide | 33.0 |

| Reptoside | 9.5 |

Experimental Protocols

Plant Material and Extract Preparation

A detailed protocol for the preparation of an Ajuga reptans extract is outlined below, based on established methodologies.[3]

-

Plant Material: Aerial parts of Ajuga reptans L. are collected and dried.

-

Extraction: The dried plant material is powdered and extracted with methanol at room temperature. The extraction is typically performed multiple times to ensure exhaustive recovery of metabolites.

-

Concentration: The resulting methanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The isolation of this compound from the crude extract involves multiple chromatographic steps.[3]

-

Initial Fractionation: The crude methanolic extract is dissolved in water and subjected to column chromatography on a resin such as Amberlite XAD-4. The column is washed with water to remove sugars and other polar compounds, followed by elution with methanol to obtain a fraction enriched with iridoids and other secondary metabolites.

-

Silica Gel Chromatography: The methanol eluate is further fractionated on a silica gel column using a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and subjected to preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A typical mobile phase is a gradient of methanol and water.[3] From a fraction of 1440 mg, 33.0 mg of 8-O-acetylharpagide was isolated.[3]

Quantitative HPLC Analysis

For the quantitative determination of this compound in Ajuga reptans extracts, the following HPLC-DAD method can be employed.[3]

-

Column: µ-Bondapak C18 (300 × 3.9 mm, 10 µm)

-

Mobile Phase: A gradient of H₂O + 0.1% HCOOH (A) and MeOH + 0.1% HCOOH (B)

-

Gradient Program: 0→5 min, 20% B; 5→10 min, 20→30% B; 10→20 min, 30% B; 20→30 min, 30→35% B; 30→35 min, 35% B; 35→45 min, 35→40% B; 45→55 min, 40→100% B

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Diode-Array Detector (DAD) at λ 330 nm

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities.

Antioxidant Activity

In a study evaluating the antioxidant potential of compounds from A. reptans, 8-O-acetylharpagide demonstrated significant activity in reducing intracellular Reactive Oxygen Species (ROS) levels in A375 human malignant melanoma cells. At a concentration of 50 µg/mL, it showed a 39.77% inhibition of ROS production.[3]

Anti-inflammatory and Anticancer Potential

Recent research suggests that 8-O-acetylharpagide may act as a prodrug, being metabolized into more active forms in the body.[4][5] One of its metabolites, M5, has been shown to exert anti-breast cancer effects by downregulating the AKT/NF-κB/MMP9 signaling axis.[4][5] This pathway is crucial in cancer progression, regulating cell survival, proliferation, and metastasis.[4]

Ecdysteroid Agonist Activity

Interestingly, 8-O-acetylharpagide has been identified as a nonsteroidal ecdysteroid agonist.[6] It competes with ponasterone A for binding to the Drosophila ecdysteroid receptor and induces differentiation of Kc cells, with an EC50 of 22 µM in a transactivation assay.[6]

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound from Ajuga reptans.

Proposed Anti-Cancer Signaling Pathway

Caption: Proposed mechanism of action for a metabolite of this compound.

Conclusion

This compound is a significant bioactive constituent of Ajuga reptans with demonstrated antioxidant, anti-inflammatory, and potential anticancer properties. The methodologies for its isolation and quantification are well-established, providing a solid foundation for further research. The elucidation of its metabolic fate and mechanism of action, particularly its role as a prodrug and its influence on the AKT/NF-κB/MMP9 signaling pathway, opens new avenues for the development of novel therapeutic agents. This technical guide serves as a foundational resource to aid researchers in harnessing the therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-O-acetylharpagide is a nonsteroidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Epi-8-O-acetylharpagide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epi-8-O-acetylharpagide, an iridoid glycoside and a stereoisomer of the more extensively studied 8-O-acetylharpagide, presents a compelling area for therapeutic investigation. While specific research on this C-6 epimer is limited, the known biological activities of its isomer and parent compounds suggest significant potential in several therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. This technical guide consolidates the available information on this compound, drawing inferences from its close structural analog, 8-O-acetylharpagide, to provide a comprehensive overview of its potential mechanisms of action, relevant experimental protocols, and future research directions. A clear distinction between data pertaining to the two isomers is maintained throughout this document.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been identified in several plant species, including Ajuga reptans, Scrophularia, and Caryopteris x clandonensis.[1][2][3] As a C-6 epimer of 8-O-acetylharpagide, its chemical structure differs only in the spatial arrangement of substituents at the 6th carbon position. This seemingly minor stereochemical difference can have profound implications for its biological activity, receptor binding affinity, and metabolic stability.

While direct experimental evidence for the therapeutic effects of this compound is sparse, its classification as an iridoid glycoside and its structural similarity to harpagide and 8-O-acetylharpagide suggest a range of potential pharmacological activities.[4] These include anti-inflammatory properties through the modulation of inflammatory pathways, potentially via the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] Furthermore, antioxidant, hepatoprotective, and neuroprotective effects are also being explored.[5]

Therapeutic Potential and Mechanisms of Action (Inferred from 8-O-acetylharpagide)

Due to the limited data on this compound, this section will focus on the well-documented therapeutic potential of its isomer, 8-O-acetylharpagide, as a predictive framework. It is crucial to note that these activities are not confirmed for the 6-Epi form and require dedicated investigation.

Anti-Cancer Activity

Recent studies have positioned 8-O-acetylharpagide as a promising anti-cancer agent, particularly in the context of breast cancer.[1] It is believed to function as a prodrug, with its metabolites, M3 and M5, being the primary active agents.[1][6] These metabolites have been shown to downregulate the AKT/NF-κB/MMP9 signaling axis, a critical pathway in cancer cell proliferation, survival, and metastasis.[1][7][8]

Anti-Inflammatory Effects

8-O-acetylharpagide exhibits significant anti-inflammatory properties by inhibiting leukocyte adhesion and migration.[1] This action helps to reduce the congregation of immune cells at sites of inflammation, thereby mitigating the inflammatory response. There is also evidence to suggest that it may inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide.[2]

Neuroprotective Effects

The neuroprotective potential of iridoid glycosides, including 8-O-acetylharpagide, has been investigated.[9] The proposed mechanism involves the regulation of amino acid neurotransmitters and the modulation of energy metabolism within neuronal cells.[9] By restoring metabolic balance and reducing excitotoxicity, these compounds may offer protection against neuronal damage in various neurological disorders.[9]

Ecdysteroid Agonistic Activity

An interesting and unique property of 8-O-acetylharpagide is its activity as a nonsteroidal ecdysteroid agonist, with a reported EC50 of 22 microM.[4] Ecdysteroids are insect molting hormones, and their agonists can have applications in insect control. However, the implications of this activity in mammals are still being explored.

Quantitative Data Summary (for 8-O-acetylharpagide)

The following table summarizes the key quantitative data reported for 8-O-acetylharpagide.

| Parameter | Value | Cell/Model System | Therapeutic Area | Reference |

| EC50 (Ecdysteroid Agonism) | 22 µM | Drosophila Kc cells | Insecticidal | [4] |

| Absolute Bioavailability | 7.7% | Rats | Pharmacokinetics | [1][6] |

Experimental Protocols (for 8-O-acetylharpagide)

This section provides an overview of the methodologies used in key studies on 8-O-acetylharpagide.

In Vivo Anti-Breast Cancer Model

-

Animal Model: 4T1 tumor-bearing mice.

-

Treatment: Oral administration of 8-O-acetylharpagide.

-

Methodology: Tumor growth is monitored over time. At the end of the study, tumors are excised, and tissues are processed for Western blot analysis.

-

Analysis: Expression levels of proteins in the AKT/NF-κB/MMP9 signaling pathway (e.g., p-AKT, NF-κB, MMP9) are quantified to determine the effect of the compound on this pathway.[1][8]

Ecdysteroid Agonist Transactivation Assay

-

Cell Line: Drosophila Kc cells.

-

Methodology: Cells are co-transfected with a plasmid containing the ecdysteroid receptor and a reporter plasmid where the expression of a reporter gene (e.g., β-galactosidase) is under the control of ecdysteroid response elements.

-

Treatment: Cells are treated with varying concentrations of 8-O-acetylharpagide.

-

Analysis: The activity of the reporter gene is measured to determine the dose-dependent activation of the ecdysteroid receptor. The EC50 value is calculated from the dose-response curve.[4]

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: Oral gavage of 8-O-acetylharpagide.

-

Methodology: Blood samples are collected at various time points post-administration. Plasma concentrations of 8-O-acetylharpagide and its metabolites are determined using a validated LC-MS/MS method.

-

Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated using non-compartmental analysis.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway implicated in the anti-cancer activity of 8-O-acetylharpagide's metabolites and a typical experimental workflow for its evaluation.

Caption: The proposed inhibitory mechanism of 8-O-acetylharpagide's metabolite M5 on the AKT/NF-κB/MMP9 signaling pathway.

Caption: A generalized experimental workflow for evaluating the anti-cancer potential of 8-O-acetylharpagide.

Conclusion and Future Directions

This compound represents an under-investigated natural product with considerable therapeutic promise, largely inferred from the activities of its isomer, 8-O-acetylharpagide. The potential anti-cancer, anti-inflammatory, and neuroprotective effects warrant a dedicated and thorough scientific investigation of this specific epimer.

Future research should prioritize the following:

-

Isolation and/or Synthesis: Securing sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In Vitro Screening: A broad-based screening of its activity in various cancer cell lines and models of inflammation and neurodegeneration.

-

Comparative Studies: Direct comparative studies against 8-O-acetylharpagide to elucidate the impact of the C-6 stereochemistry on its biological activity.

-

Mechanism of Action Studies: Detailed investigation into its molecular targets and the signaling pathways it modulates.

-

Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

A systematic approach to understanding the pharmacology of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, nature-derived therapeutics.

References

- 1. This compound | C17H26O11 | CID 21604822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CAS:97169-44-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glpbio.com [glpbio.com]

- 11. Pharmacokinetics of 8-O-acetylharpagide and harpagide after oral administration of Ajuga decumbens Thunb extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 8-O-acetylharpagide: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 8-O-acetylharpagide, an iridoid glycoside. While the initial topic specified 6-Epi-8-O-acetylharpagide, the available scientific literature predominantly focuses on 8-O-acetylharpagide. This document synthesizes the current understanding of the anti-inflammatory mechanisms of 8-O-acetylharpagide, detailing its effects on key signaling pathways and inflammatory mediators. The information presented is intended for researchers, scientists, and professionals in drug development. 8-O-acetylharpagide has been isolated from several plant species, including Ajuga decumbens and Ajuga reptans[1][2][3]. Pharmacokinetic studies have shown that it is metabolized, and its metabolites may contribute to its biological activity[1][4].

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of 8-O-acetylharpagide and related iridoid glycosides have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity

| Compound/Extract | Assay | Model System | Key Findings | Reference |

| 8-O-Acetyl Shanzhiside methyl ester (8-OaS) | ELISA | Yeast-induced pyrexic rats | Dose-dependent reduction of IL-6 and IL-1β | [5] |

| 8-O-acetylharpagide | Ecdysteroid agonist assay | Transactivation assay with β-galactosidase reporter | EC50 of 22 µM | [2] |

| Pimaradienoic acid (PA) | Griess assay, ELISA | LPS-stimulated RAW 264.7 macrophages | Inhibits LPS-induced production of IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2) | [6] |

| Tellimagrandin II (TGII) | Griess assay, ELISA | LPS-stimulated murine macrophage cell line RAW 264.7 and human monocyte-derived macrophages | Significantly reduced LPS-induced inducible nitric oxide synthase (NOS2) protein and mRNA expression, and COX-2 protein. Reduced production of NO and PGE2. | [7] |

| Various Plant Extracts | Griess assay | LPS-activated RAW 264.7 macrophages | Screening of 260 plant extracts identified several with potent inhibitory activity on NO production. | [8] |

Table 2: In Vivo Anti-Inflammatory Activity

| Compound/Extract | Animal Model | Key Findings | Reference |